molecular formula C10H17N3O B13300288 1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine

1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B13300288
M. Wt: 195.26 g/mol
InChI Key: MFMSJOXSNDMANO-UHFFFAOYSA-N
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Description

1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H15N3O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with oxan-4-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-(oxan-4-yl)piperidin-4-amine
  • 1-methyl-N-(oxan-4-yl)pyrrolidin-3-amine
  • 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine

Uniqueness

1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

1-methyl-N-(oxan-4-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C10H17N3O/c1-13-5-2-10(12-13)11-8-9-3-6-14-7-4-9/h2,5,9H,3-4,6-8H2,1H3,(H,11,12)

InChI Key

MFMSJOXSNDMANO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2CCOCC2

Origin of Product

United States

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